molecular formula C16H12ClN5 B13705480 3-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridazine

3-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridazine

Cat. No.: B13705480
M. Wt: 309.75 g/mol
InChI Key: LSQJSBBLFRSSCA-UHFFFAOYSA-N
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Description

3-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a chloro group and a hydrazino group linked to a phenyl and pyridyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridazine typically involves the reaction of 3-chloro-6-hydrazinopyridazine with a suitable aldehyde or ketone, such as phenyl(2-pyridyl)methanone, under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the desired pyridazine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine N-oxides, while reduction can produce hydrazine derivatives .

Mechanism of Action

The mechanism of action of 3-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Properties

Molecular Formula

C16H12ClN5

Molecular Weight

309.75 g/mol

IUPAC Name

6-chloro-N-[[phenyl(pyridin-2-yl)methylidene]amino]pyridazin-3-amine

InChI

InChI=1S/C16H12ClN5/c17-14-9-10-15(20-19-14)21-22-16(12-6-2-1-3-7-12)13-8-4-5-11-18-13/h1-11H,(H,20,21)

InChI Key

LSQJSBBLFRSSCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=NN=C(C=C2)Cl)C3=CC=CC=N3

Origin of Product

United States

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